molecular formula C14H19N5O2S B2418255 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097902-92-4

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No. B2418255
M. Wt: 321.4
InChI Key: JYQFFKBMXKNNPR-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a complex organic molecule with multiple functional groups, including an oxazole ring and a thiadiazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their coupling.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present. For example, the oxazole and thiadiazole rings might undergo reactions typical of heterocyclic compounds.



Physical And Chemical Properties Analysis

Properties like solubility, melting point, boiling point, etc., could be determined experimentally.


Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Antimicrobial Activities : Compounds with structures incorporating elements such as 1,3,4-oxadiazole, piperazine, and thiadiazole have been demonstrated to possess broad-spectrum antibacterial activities. Specifically, derivatives of piperazinomethyl with 1,3,4-oxadiazole have shown potent activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli (L. H. Al-Wahaibi et al., 2021).

Anti-Proliferative Activities : These compounds have also been evaluated for their anti-proliferative effects against various cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer. The study suggests that specific piperazinomethyl derivatives with 1,3,4-oxadiazole scaffolding can effectively inhibit the proliferation of these cancer cells (L. H. Al-Wahaibi et al., 2021).

Anti-Tubercular Activity

Design and Synthesis for Anti-Tubercular Agents : A study on ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives showcased significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The investigation into these compounds could suggest the potential for similar structures to be used in developing anti-tubercular agents, highlighting the importance of structural features such as the piperazine moiety in enhancing biological activity (Kalaga Mahalakshmi Naidu et al., 2016).

Safety And Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS), which are not available if the compound is novel or not widely used.


Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications.


properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-12(11(2)21-16-10)3-4-14(20)19-7-5-18(6-8-19)13-9-15-22-17-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQFFKBMXKNNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

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